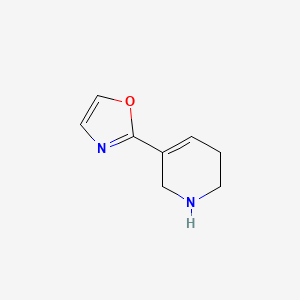

2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-(1,2,3,6-tetrahydropyridin-5-yl)-1,3-oxazole |

InChI |

InChI=1S/C8H10N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h2,4-5,9H,1,3,6H2 |

InChI Key |

WLLBLEURTOIHAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(=C1)C2=NC=CO2 |

Origin of Product |

United States |

Chemical Reactivity and Transformative Processes of 2 1,2,5,6 Tetrahydropyridin 3 Yl Oxazole

Reactivity Profile of the Oxazole (B20620) Ring System within the Compound

The oxazole ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity towards electrophiles and nucleophiles. The presence of two heteroatoms, oxygen and nitrogen, creates a unique electronic landscape within the five-membered ring.

Electrophilic and Nucleophilic Reactivity at Ring Positions (C2, C4, C5)

The positions on the oxazole ring exhibit distinct reactivity patterns. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially if a good leaving group is present. Conversely, electrophilic substitution is generally difficult on the oxazole ring unless activating groups are present. When such reactions do occur, they preferentially take place at the C5 position. semanticscholar.org The order of reactivity for electrophilic substitution is generally C5 > C4, while for nucleophilic attack, it is C2 > C5 > C4. semanticscholar.org

The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4, making the C2 proton the most likely to be abstracted by a strong base, which can be a key step in certain functionalization reactions. semanticscholar.org

Table 1: Predicted Reactivity at Oxazole Ring Positions

| Ring Position | Predicted Electrophilic Reactivity | Predicted Nucleophilic Reactivity | Proton Acidity |

| C2 | Low | High | High |

| C4 | Low | Low | Low |

| C5 | Moderate | Moderate | Moderate |

Pericyclic Reactions and Ring-Opening Pathways of the Oxazole Nucleus

Oxazole rings can participate in pericyclic reactions, most notably acting as dienes in Diels-Alder reactions. semanticscholar.org This reactivity allows for the synthesis of pyridine (B92270) derivatives. The oxazole ring can react with various dienophiles, although the presence of electron-donating substituents on the oxazole ring can facilitate these reactions. researchgate.net

Ring-opening of the oxazole nucleus can be initiated under various conditions. For instance, treatment with strong acids or bases can lead to hydrolytic cleavage. Additionally, reduction of the oxazole ring can result in ring-opening to form acyclic products. semanticscholar.org Photochemical reactions, such as photolysis, can also induce ring-opening and rearrangement pathways. semanticscholar.org

Functionalization and Derivatization Strategies Targeting the Oxazole Moiety

Various strategies can be employed to functionalize the oxazole ring. Direct C-H functionalization, often mediated by transition metals like palladium, has emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds at various positions on the oxazole ring. researchgate.net

Derivatization can also be achieved through substitution reactions. For instance, if a halogen atom is present at the C2 position, it can be readily displaced by a variety of nucleophiles. semanticscholar.org Furthermore, the nitrogen atom at the 3-position can undergo N-alkylation or N-acylation, introducing a range of substituents to the ring system. semanticscholar.org

Reactivity Profile of the 1,2,5,6-Tetrahydropyridine Ring System

The 1,2,5,6-tetrahydropyridine ring contains two key reactive sites: the carbon-carbon double bond (olefin) and the secondary amine nitrogen atom.

Olefinic Transformations and Regioselective Additions to the Double Bond

The double bond in the 1,2,5,6-tetrahydropyridine ring is susceptible to a variety of electrophilic addition reactions. Common transformations include hydrogenation to yield the corresponding piperidine, halogenation with agents like bromine or chlorine, and hydrohalogenation.

The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms. However, the electronic influence of the oxazole ring at the 3-position could potentially affect this regioselectivity.

Table 2: Potential Olefinic Transformations

| Reaction | Reagent(s) | Expected Product |

| Hydrogenation | H₂, Pd/C | 2-(Piperidin-3-yl)oxazole |

| Bromination | Br₂ | 4,5-Dibromo-2-(piperidin-3-yl)oxazole |

| Hydrobromination | HBr | 4-Bromo-2-(piperidin-3-yl)oxazole (major) |

Nitrogen-Centered Reactivity and Amine Functionalization

The secondary amine in the 1,2,5,6-tetrahydropyridine ring is a nucleophilic center and can readily undergo a variety of functionalization reactions. These include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and N-sulfonylation with sulfonyl chlorides. These reactions allow for the introduction of a wide range of substituents, which can significantly alter the physical and chemical properties of the molecule.

Furthermore, the nitrogen atom can act as a base and be protonated by acids to form the corresponding pyridinium (B92312) salt. The lone pair of electrons on the nitrogen also allows it to act as a ligand for metal catalysts.

Stereochemical Outcomes and Diastereoselective Transformations within the Tetrahydropyridine (B1245486) Ring

Information regarding the stereochemical outcomes of reactions involving the tetrahydropyridine ring of 2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole is not available in the current scientific literature. Research on analogous tetrahydropyridine systems suggests that reactions such as hydrogenation, epoxidation, or hydroboration of the double bond could lead to the formation of diastereomeric products, with the stereochemical course being influenced by the directing effects of the oxazole substituent and the reaction conditions employed. However, no studies have been found that specifically investigate these transformations on the target molecule.

Cross-Coupling Reactions and Heteroatom Manipulations of the Integrated System

The oxazole ring is known to undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Theoretically, functionalization of the oxazole ring within this compound at the C4 or C5 positions could be achieved if appropriate precursors (e.g., halogenated derivatives) were available. Similarly, the nitrogen atom of the tetrahydropyridine ring is amenable to N-alkylation, N-acylation, and N-arylation reactions. However, no published research specifically details the application of these cross-coupling or heteroatom manipulation reactions to this compound.

Mechanistic Investigations of Key Chemical Transformations Involving this compound

Mechanistic investigations are crucial for understanding the underlying principles of chemical reactions and for optimizing reaction conditions. Such studies often involve a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and computational modeling. In the absence of any reported chemical transformations for this compound, there are consequently no mechanistic investigations to report.

Computational and Theoretical Investigations of 2 1,2,5,6 Tetrahydropyridin 3 Yl Oxazole

Quantum Chemical Characterization of Electronic Structure

Detailed quantum chemical characterizations for 2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole are not available in the current body of scientific literature. Such analyses are crucial for understanding the reactivity and properties of a molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

There are no published studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or their spatial distributions, for this compound. This information is essential for predicting the compound's reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map for this compound has not been published. An MEP map would identify the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions.

Charge Distribution and Bond Critical Point Analysis

No literature exists that provides a detailed analysis of the charge distribution or bond critical points for this compound. This type of analysis, often derived from Quantum Theory of Atoms in Molecules (QTAIM), would offer a quantitative description of the bonding within the molecule.

Conformational Analysis and Energetic Minima of the Compound

A systematic conformational analysis to identify the energetic minima and the most stable three-dimensional structures of this compound has not been reported. Such a study would be fundamental to understanding its biological activity and interactions with other molecules.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Intermediates

There are no published computational studies that model the reaction pathways for the synthesis of this compound or characterize the transition states of its synthetic intermediates. This type of research is vital for optimizing synthetic routes and understanding reaction mechanisms.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., NMR chemical shifts, vibrational frequencies)

No theoretical predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or infrared vibrational frequencies, for this compound are available in the literature. Consequently, no correlation with experimental data can be presented.

Theoretical Studies on Non-Covalent Interactions and Molecular Recognition Phenomena

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the nuanced world of non-covalent interactions that govern molecular recognition. While specific theoretical studies focused exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on related oxazole-containing structures provides a robust framework for understanding its potential interactive behavior. The oxazole (B20620) ring, a key feature of this compound, is known to participate in a diverse array of non-covalent interactions, which are critical for its recognition by biological targets and its supramolecular chemistry. irjweb.comresearchgate.netsemanticscholar.org

Theoretical investigations into oxazole derivatives consistently highlight the importance of interactions such as hydrogen bonds, van der Waals forces, hydrophobic effects, and π-π stacking. irjweb.comsemanticscholar.org These studies, often employing Density Functional Theory (DFT) and molecular docking simulations, provide detailed insights into the electronic and structural factors that drive molecular recognition. irjweb.comnih.gov

The oxazole moiety itself, with its nitrogen and oxygen heteroatoms, offers sites for hydrogen bonding, acting as a hydrogen bond acceptor. nih.gov The aromatic character of the oxazole ring also allows for π-π stacking interactions with other aromatic systems, a common feature in the binding of small molecules to biological macromolecules like proteins and nucleic acids. mdpi.com

Molecular electrostatic potential (MEP) maps, a common output of theoretical calculations, are particularly useful for visualizing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For an oxazole derivative, these maps typically show negative potential around the nitrogen and oxygen atoms, indicating their capacity to act as hydrogen bond acceptors.

Molecular docking simulations are another powerful computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These simulations can calculate the binding energy and identify key intermolecular interactions between a ligand, such as an oxazole derivative, and its receptor. For instance, studies on other heterocyclic compounds have successfully used docking to understand binding modes and interaction energies. ijper.orgpnrjournal.com

While direct computational data for this compound is not available, we can extrapolate from studies on similar structures. The tetrahydropyridine (B1245486) portion of the molecule introduces a non-aromatic, flexible ring with a secondary amine. This amine group can act as a hydrogen bond donor, a feature that would significantly influence its molecular recognition profile. The presence of both hydrogen bond donors and acceptors, as well as a potential π-system from the oxazole ring, suggests a rich and varied landscape of possible non-covalent interactions for this compound.

To illustrate the types of data generated in such computational studies, the following tables present findings from research on related oxazole and heterocyclic compounds.

Interactive Data Tables

Table 1: Representative Non-Covalent Interactions in Oxazole-Containing Compounds from Theoretical Studies

This table summarizes common non-covalent interactions observed in computational studies of various oxazole derivatives and their typical role in molecular recognition.

| Interaction Type | Participating Moieties | Typical Role in Molecular Recognition | Supporting Evidence from General Studies |

| Hydrogen Bonding | Oxazole Nitrogen/Oxygen as acceptor; NH/OH groups as donors | Directing ligand orientation in a binding pocket | irjweb.comresearchgate.netsemanticscholar.org |

| π-π Stacking | Oxazole ring with aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Stabilization of the ligand-receptor complex | mdpi.com |

| Van der Waals Forces | Entire molecular surface | Contribution to overall binding affinity | irjweb.com |

| Hydrophobic Interactions | Non-polar regions of the molecule with hydrophobic pockets in a receptor | Driving the binding process through the hydrophobic effect | irjweb.comsemanticscholar.org |

Table 2: Illustrative Molecular Docking Results for Heterocyclic Compounds Against a Protein Target

This table provides a hypothetical representation of docking results, similar to what would be expected for this compound if it were docked into a protein active site. The data is based on findings for other heterocyclic drug candidates. pnrjournal.com

| Compound/Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions Observed |

| Ligand A (Triazole Derivative) | Protein X (e.g., Kinase) | -6.51 | TYR 23, LYS 45, ASP 101 | π-π stacking, Hydrogen bond, Electrostatic |

| Ligand B (Tetrazole Derivative) | Protein X (e.g., Kinase) | -7.02 | TYR 23, GLU 88, LEU 102 | π-π stacking, Hydrogen bond, Hydrophobic |

| Hypothetical: this compound | Protein X (e.g., Kinase) | N/A | N/A | Expected: Hydrogen bonds, π-π stacking, Hydrophobic |

Advanced Analytical Techniques for Structural and Mechanistic Elucidation of 2 1,2,5,6 Tetrahydropyridin 3 Yl Oxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Advanced Pulse Sequences)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole, a suite of NMR experiments, from simple one-dimensional (1D) to complex two-dimensional (2D) techniques, provides a complete picture of the atomic connectivity and spatial relationships. ipb.pt

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For the title compound, distinct signals are expected for the protons on the oxazole (B20620) ring and the tetrahydropyridine (B1245486) ring. The oxazole protons (at positions 4 and 5) would appear in the aromatic region, typically deshielded, while the protons of the tetrahydropyridine ring would appear at higher field strengths. The signal for the N-H proton of the tetrahydropyridine ring would likely be a broad singlet.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbon atoms of the oxazole ring are expected at lower field (higher ppm) due to their sp² hybridization and proximity to electronegative heteroatoms, while the sp³ hybridized carbons of the tetrahydropyridine ring will be found at a higher field.

2D NMR and Advanced Pulse Sequences: To definitively assign these signals and establish the connectivity between the two heterocyclic rings, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the proton connectivity within the tetrahydropyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be critical in establishing the connection between the C3 of the tetrahydropyridine ring and the C2 of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical shifts for substituted oxazole and tetrahydropyridine rings.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1' | N | Broad singlet (~3-5) | - | H-2', H-6' |

| 2' | CH₂ | ~3.2 - 3.5 | ~45 - 50 | C-3', C-6' |

| 3' | C | - | ~125 - 130 | H-2', H-4' |

| 4' | CH | ~6.0 - 6.5 | ~120 - 125 | C-2', C-3', C-5' |

| 5' | CH₂ | ~2.3 - 2.6 | ~25 - 30 | C-4', C-6' |

| 6' | CH₂ | ~3.0 - 3.3 | ~50 - 55 | C-2', C-5' |

| 2 | C | - | ~160 - 165 | H-4', H-4, H-5 |

| 4 | CH | ~7.1 - 7.3 | ~125 - 130 | C-2, C-5 |

| 5 | CH | ~7.9 - 8.1 | ~140 - 145 | C-2, C-4 |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). For this compound, key expected absorption bands would include:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the secondary amine in the tetrahydropyridine ring.

C-H Stretches: Signals just above 3000 cm⁻¹ for the sp² C-H bonds (oxazole and olefinic) and just below 3000 cm⁻¹ for the sp³ C-H bonds (tetrahydropyridine).

C=C and C=N Stretches: Strong to medium bands in the 1500-1680 cm⁻¹ region, arising from the double bonds within both rings.

C-O-C Stretch: A strong, characteristic band for the oxazole ring ether linkage, typically found in the 1000-1150 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Symmetrical and non-polar bonds often produce strong Raman signals. For this molecule, Raman spectroscopy would be particularly useful for confirming the C=C and C=N stretching frequencies, which are often more intense in the Raman spectrum than in the IR.

Conformational analysis can be performed by observing changes in the vibrational spectra under different conditions (e.g., temperature, solvent), which may indicate the presence of different conformers of the flexible tetrahydropyridine ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium |

| C-H Stretch (sp²) | Olefinic / Aromatic | 3050 - 3150 | Medium |

| C-H Stretch (sp³) | Aliphatic | 2850 - 2960 | Medium-Strong |

| C=C Stretch | Tetrahydropyridine | ~1650 | Medium-Variable |

| C=N Stretch | Oxazole | 1600 - 1680 | Medium-Strong |

| C-O-C Stretch | Oxazole Ether | 1000 - 1150 | Strong |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This accuracy allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₁₀N₂O), HRMS would confirm this exact formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of oxazole-containing compounds often involves cleavage of the heterocyclic ring. clockss.org For the title compound, likely fragmentation pathways would include:

Loss of small neutral molecules such as HCN or CO from the oxazole ring.

Retro-Diels-Alder (RDA) fragmentation of the tetrahydropyridine ring.

Cleavage at the bond connecting the two rings. The study of these fragmentation pathways helps to confirm the connectivity between the two ring systems. nih.govcore.ac.uk

Table 3: Predicted Key Fragments in the ESI-MS/MS Spectrum of Protonated this compound ([M+H]⁺, m/z 151.08)

| Fragment m/z | Proposed Structure / Neutral Loss |

| 123.07 | [M+H - CO]⁺ |

| 122.06 | [M+H - HCN]⁺ |

| 95.06 | [M+H - C₂H₂O]⁺ (Loss of ketene (B1206846) from oxazole) |

| 83.07 | [C₅H₉N]⁺ (Tetrahydropyridine fragment) |

| 69.03 | [C₃H₃NO]⁺ (Oxazole fragment) |

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Packing

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high precision. nih.gov

For this compound, a successful crystallographic analysis would reveal:

Conformation: The exact conformation of the tetrahydropyridine ring (e.g., half-chair, boat).

Planarity: The degree of planarity of the oxazole ring and the dihedral angle between the two ring systems.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., involving the N-H group of the tetrahydropyridine ring and the nitrogen or oxygen atoms of the oxazole ring of a neighboring molecule) and π-π stacking interactions between the oxazole rings. This information is crucial for understanding the solid-state properties of the material.

Obtaining a single crystal of sufficient quality is often the primary challenge for this technique.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment in Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral. However, if a chiral center is introduced, for instance, by substitution on one of the saturated carbons of the tetrahydropyridine ring (C5 or C6), a pair of enantiomers would result. In such cases, chiroptical spectroscopy becomes essential for assigning the absolute configuration of the chiral derivative.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration can be confidently assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve (known as a Cotton effect curve) in the vicinity of an absorption band is also characteristic of the stereochemistry of the molecule.

For chiral derivatives of this compound, these techniques would be the definitive methods for non-ambiguous stereochemical assignment.

Q & A

Q. What are the established synthetic routes for 2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole, and what critical parameters influence yield optimization?

Methodological Answer: The synthesis typically involves cyclization or coupling strategies. For example, oxazole rings can be formed via cyclodehydration of β-keto amides or through Hantzsch-type reactions using α-haloketones and thiourea derivatives. The tetrahydropyridine moiety may be introduced via alkylation or reductive amination. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may require rigorous drying to avoid side reactions.

- Temperature control : Cyclization steps often require reflux (80–120°C), while reductive steps (e.g., using NaBH4) are performed at 0–25°C.

- Protection/deprotection : Protecting the oxazole nitrogen with SEM (trimethylsilylethoxymethyl) groups can prevent undesired side reactions during alkylation .

Q. How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer: Multi-modal analytical techniques are employed:

- NMR spectroscopy : - and -NMR confirm the presence of oxazole protons (δ 7.5–8.5 ppm) and tetrahydropyridine CH groups (δ 1.8–2.6 ppm).

- X-ray crystallography : Resolves bond lengths (e.g., C–O in oxazole: ~1.36 Å) and dihedral angles to confirm stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~179.1 g/mol).

- IR spectroscopy : Peaks at 1630–1680 cm confirm C=N/C–O stretching in oxazole .

Advanced Research Questions

Q. How does this compound modulate ionotropic GABA receptors, and what experimental approaches validate its binding specificity?

Methodological Answer: The compound’s tetrahydropyridine group may act as a pharmacophore for GABA receptor modulation. Experimental validation includes:

- Electrophysiological assays : Whole-cell patch-clamp recordings of HEK293 cells expressing recombinant GABA receptors (α1β2γ2 subtype) to measure changes in Cl current amplitude.

- Competitive binding studies : Displacement assays using -muscimol or -flumazenil to assess affinity for orthosteric vs. benzodiazepine sites.

- Mutagenesis : Introducing point mutations (e.g., α1-F64A) in receptor subunits to identify critical binding residues .

Q. What computational strategies are used to predict the solvation effects and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level:

- Solvent modeling : Polarizable Continuum Model (PCM) simulates water interactions, revealing hydrogen-bonding patterns (e.g., oxazole⋯HO interactions at ~2.0 Å).

- Frontier molecular orbitals : HOMO-LUMO gaps (~5.2 eV) predict reactivity; Mulliken charges highlight nucleophilic sites (e.g., oxazole N-atom: −0.45 e).

- Vibrational frequency analysis : Matches experimental IR spectra to confirm computational accuracy .

Q. What evidence supports the antiproliferative activity of this compound derivatives in cancer models, and how are these effects mechanistically characterized?

Methodological Answer:

- In vitro assays : MTT or SRB assays on breast cancer (MCF-7) or colon cancer (HCT-116) cell lines, with IC values compared to positive controls (e.g., cisplatin).

- Apoptosis markers : Flow cytometry detects Annexin V/PI staining; Western blot quantifies caspase-3/7 activation.

- DNA interaction studies : Ethidium bromide displacement assays or comet assays assess intercalation or strand breakage.

- Pathway analysis : RNA-seq or phosphoproteomics identifies Akt/mTOR or MAPK pathway modulation .

Q. How are metabolic stability and cytochrome P450 interactions evaluated for this compound in preclinical studies?

Methodological Answer:

- Microsomal stability assays : Incubation with rat/human liver microsomes (RLM/HLM) and NADPH cofactor. LC-MS/MS quantifies parent compound depletion over time (t calculation).

- CYP inhibition screening : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) assess competitive/non-competitive inhibition (IC determination).

- Reactive metabolite detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to identify quinone-imine or epoxide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.